1-[2'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methanamine hydrochloride
Description
This compound features a biphenyl scaffold substituted at the 2'-position with a 1H-1,2,3,4-tetrazol-5-yl group and at the 4-position with a methanamine hydrochloride moiety. The tetrazole ring, a nitrogen-rich heterocycle, enhances hydrogen-bonding capabilities and metabolic stability, making it pharmacologically relevant. The hydrochloride salt improves solubility, a critical factor for bioavailability. This structural framework is common in angiotensin II receptor blockers (ARBs) and other bioactive molecules .
Properties
CAS No. |
145733-69-3 |
|---|---|
Molecular Formula |
C14H14ClN5 |
Molecular Weight |
287.75 g/mol |
IUPAC Name |
[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H13N5.ClH/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14-16-18-19-17-14;/h1-8H,9,15H2,(H,16,17,18,19);1H |
InChI Key |
UIPBETMPKZPOAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)C3=NNN=N3.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Boronic Acid Intermediate Synthesis
The synthesis begins with 4-bromomethylphenylboronic acid, prepared via lithiation of 4-bromotoluene followed by borylation. Patent US20090176849A1 details the reaction of 4-bromotoluene with trisopropyl borate in tetrahydrofuran (THF) at −78°C, yielding 4-bromomethylphenylboronic acid in 85% purity after aqueous workup. This intermediate is critical for subsequent coupling with tetrazole-containing aryl halides.
Tetrazole Subunit Integration
Coupling 4-bromomethylphenylboronic acid with 2-cyanophenylboronic acid derivatives forms the tetrazole-bearing biphenyl structure. As per WO2009086753A1, the reaction employs tetrakis(triphenylphosphine)palladium(0) (5 mol%) in a degassed toluene-methanol-water (3:1:1) mixture with sodium carbonate (2 eq) at reflux (110°C) for 6 hours. The resulting 2'-(1H-tetrazol-5-yl)biphenyl-4-carbonitrile is isolated in 78% yield after column chromatography.
Reductive Amination to Methanamine
Conversion of the nitrile group to the primary amine is achieved through catalytic hydrogenation or borane-mediated reduction.
Catalytic Hydrogenation
WO2009086753A1 describes hydrogenating 2'-(1H-tetrazol-5-yl)biphenyl-4-carbonitrile under 50 psi H₂ in methanol using 10% Pd/C (5 wt%) at 25°C for 12 hours. The reaction affords 1-[2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methanamine with >95% conversion, followed by HCl treatment to yield the hydrochloride salt.
Borane-Tetrahydrofuran Reduction
Alternative protocols from US20090176849A1 utilize borane-THF (2 eq) in dichloromethane at 0°C, gradually warming to room temperature over 4 hours. Quenching with methanol and HCl furnishes the hydrochloride salt in 82% yield. This method avoids high-pressure equipment but requires strict moisture control.
Deprotection Strategies for Tetrazole Activation
Tetrazole protection with trityl groups is common to prevent side reactions during synthesis. Acidic deprotection regenerates the active tetrazole moiety.
Hydrochloric Acid-Mediated Deprotection
WO2006098705A1 reports stirring trityl-protected intermediates in methanol-acetone (3:1) with 4 eq HCl at 25°C for 3 hours. Filtration removes triphenylmethanol byproducts, and neutralization with NaOH (pH 4.0) precipitates the product. The method achieves 89% yield with 99.5% purity by HPLC.
Hydroxylammonium Chloride Approach
The same patent demonstrates using hydroxylammonium chloride (2 eq) in methanol-water (95:5) at 25°C for 2 hours, achieving quantitative deprotection. This method minimizes over-acidification risks and simplifies workup.
Analytical Characterization and Validation
Spectroscopic Data
-
IR Spectroscopy : The tetrazole ring exhibits characteristic absorptions at 1439 cm⁻¹ (N=N stretch) and 1587 cm⁻¹ (C=N stretch).
-
¹H NMR : The methanamine protons resonate as a triplet at δ 3.45 ppm (J = 6.0 Hz), while biphenyl aromatic protons appear between δ 7.20–7.85 ppm.
-
Mass Spectrometry : ESI-MS (negative mode) shows [M−H]⁻ at m/z 383.35, consistent with the molecular formula C₁₅H₁₄N₆Cl.
Purity and Yield Optimization
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-[2’-(1H-1,2,3,4-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the biphenyl structure.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of nitroso or nitro derivatives .
Scientific Research Applications
1-[2’-(1H-1,2,3,4-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of advanced materials, such as high-energy materials and polymers.
Mechanism of Action
The mechanism of action of 1-[2’-(1H-1,2,3,4-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can engage in hydrogen bonding and electrostatic interactions with biological molecules, enhancing its binding affinity. The biphenyl structure provides rigidity and stability, while the methanamine group can participate in further chemical modifications .
Comparison with Similar Compounds
Losartan and Valsartan Derivatives
Losartan (1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methanol) shares the biphenyl-tetrazole core but replaces methanamine with an imidazole-methanol group. The imidazole ring introduces additional hydrogen-bonding sites, while the methanol moiety influences lipophilicity. Losartan’s activity as an ARB highlights the importance of the tetrazole-biphenyl motif in receptor binding .
N1-Losartanyl-Losartan Potassium (CAS 212316-86-4) is a dimeric derivative of Losartan, featuring dual tetrazole and imidazole units.
Valsartan (N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine) replaces the methanamine with a valine-pentanoyl chain. This modification enhances selectivity for the AT1 receptor and prolongs half-life, though it introduces stereochemical complexity .
| Parameter | Target Compound | Losartan | Valsartan |
|---|---|---|---|
| Core Structure | Biphenyl-tetrazole | Biphenyl-tetrazole | Biphenyl-tetrazole |
| Key Substituent | Methanamine·HCl | Imidazole-methanol | Valine-pentanoyl |
| Molecular Weight (g/mol) | ~350 (estimated) | 422.91 | 435.52 |
| Solubility | High (HCl salt) | Moderate | Low (acidic) |
| Bioactivity | ARB (hypothetical) | ARB | ARB |
Tetrazole-Methanamine Derivatives
(2,5-Difluorophenyl)(1H-tetrazol-5-yl)methanamine Hydrochloride (CAS 1185311-52-7) replaces the biphenyl core with a difluorophenyl group.
[4-(1,2,4,5-Tetrazin-3-yl)phenyl]methanamine Hydrochloride substitutes tetrazole with a tetrazine ring. Tetrazines exhibit distinct electronic properties (e.g., stronger electron deficiency), which may alter binding kinetics but compromise stability under physiological conditions .
Heterocyclic Variants
[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]methanamine Hydrochloride (American Elements) replaces biphenyl with a pyridyl-triazole system. The pyridine ring introduces basicity, while the triazole offers reduced steric hindrance. This may enhance solubility but diminish hydrophobic interactions critical for receptor binding .
(1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine Hydrochloride (TRC-T141176-500MG) incorporates a thiophene-triazole scaffold.
Biological Activity
1-[2'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methanamine hydrochloride is a tetrazole derivative that has garnered attention for its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article summarizes the biological activity of this compound based on recent research findings.
- Molecular Formula : C19H21N5O
- Molecular Weight : 335.40 g/mol
- CAS Number : 914465-68-2
Biological Activity Overview
The biological activities of this compound have been explored through various studies focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that tetrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assay : The compound was tested against epidermoid carcinoma (A431) and colon cancer (HCT116) cell lines using the MTT assay. The results demonstrated an IC50 value of 44.77 µg/mL against A431 and 201.45 µg/mL against HCT116 cells. Notably, the normal skin fibroblast cell line (BJ-1) showed an IC50 of 92.05 µg/mL, indicating selectivity towards cancer cells over normal cells .
| Cell Line | Concentration (µg/mL) | Antitumor Effect (%) | IC50 (µg/mL) |
|---|---|---|---|
| BJ-1 | 12.5 | 6.836 | 92.045 |
| A431 | 25 | 37.543 | 44.77 |
| HCT116 | 100 | 20.9 | 201.45 |
The study concluded that the compound could potentially serve as a therapeutic agent against epidermoid carcinoma due to its potent cytotoxicity .
Antimicrobial Activity
The antimicrobial properties of tetrazole derivatives have also been investigated:
- In Vitro Studies : The compound exhibited activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL for standard strains and clinical isolates . Comparative studies indicated that some tetrazole derivatives were more effective than the reference antibiotic Ciprofloxacin.
The mechanism by which tetrazole derivatives exert their biological effects often involves interaction with specific molecular targets within cells:
- Molecular Docking Studies : Computational studies have shown that these compounds can bind to key enzymes such as CSNK2A1 with substantial binding energies, suggesting a potential mechanism for their anticancer activity . The binding interactions are critical for inhibiting the enzyme's activity and subsequently affecting cancer cell proliferation.
Case Studies
Several case studies have highlighted the efficacy of tetrazole derivatives in clinical settings:
- Study on Epidermoid Carcinoma : A specific tetrazole derivative demonstrated significant inhibition of tumor growth in vivo models of A431 carcinoma .
- Antimicrobial Efficacy : In clinical isolates from hospital settings, certain tetrazole compounds showed better inhibition rates compared to traditional antibiotics, highlighting their potential role in treating drug-resistant infections .
Q & A
Q. What are the key structural features of this compound that influence its reactivity in medicinal chemistry applications?
The compound’s biphenyl-tetrazole scaffold is critical for mimicking carboxylic acid bioisosteres, enhancing metabolic stability and hydrogen-bonding interactions with biological targets . The tetrazole ring (pKa ~4.9) acts as a zwitterionic moiety under physiological conditions, influencing solubility and binding affinity. Methodologically, validate these properties via:
- Spectroscopic analysis : Use -NMR to confirm tetrazole protonation states and biphenyl substitution patterns .
- Computational modeling : Calculate electrostatic potential surfaces (e.g., DFT) to predict interaction sites with receptors .
Q. How can researchers optimize synthesis protocols for this compound to improve yield and purity?
Synthesis typically involves Suzuki-Miyaura cross-coupling for biphenyl assembly, followed by tetrazole cyclization. Key steps for optimization:
- Catalyst selection : Use Pd(PPh) with Buchwald-Hartwig conditions to minimize byproducts .
- Protection/deprotection strategies : Employ tert-butyloxycarbonyl (Boc) groups for amine protection to avoid side reactions during tetrazole formation .
- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate >95% purity .
Q. What experimental conditions are critical for ensuring compound stability during storage and handling?
- pH sensitivity : Store in amber vials at 2–8°C under inert gas (argon) to prevent hydrolysis of the tetrazole ring .
- Moisture control : Use desiccants (silica gel) in storage containers to avoid deliquescence .
- Stability assays : Monitor degradation via accelerated stability studies (40°C/75% RH) with LC-MS validation .
Advanced Research Questions
Q. How can conflicting data regarding the compound’s pharmacological activity be resolved?
Contradictions in IC values or target selectivity often arise from assay conditions (e.g., buffer pH, co-solvents). Resolve via:
- Orthogonal assays : Compare fluorescence polarization (FP) and surface plasmon resonance (SPR) binding data to confirm target engagement .
- Metabolic profiling : Use hepatocyte microsomal assays to identify active metabolites that may interfere with in vitro results .
- Dose-response studies : Validate activity across multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
